Tin chloride iodide

Description

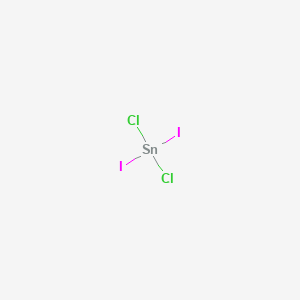

Tin chloride iodide refers to a class of tin-based mixed halide compounds, likely adopting the formula SnClₓIᵧ, where tin (Sn) is coordinated with both chloride (Cl⁻) and iodide (I⁻) ions. These materials are structurally versatile, often forming part of perovskite or zero-dimensional (0D) hybrid frameworks .

Propriétés

Numéro CAS |

13940-16-4 |

|---|---|

Formule moléculaire |

Cl2I2Sn |

Poids moléculaire |

443.42 g/mol |

Nom IUPAC |

dichloro(diiodo)stannane |

InChI |

InChI=1S/2ClH.2HI.Sn/h4*1H;/q;;;;+4/p-4 |

Clé InChI |

AIUKDTSFILEWTF-UHFFFAOYSA-J |

SMILES |

Cl[Sn](Cl)(I)I |

SMILES canonique |

Cl[Sn](Cl)(I)I |

Autres numéros CAS |

13940-16-4 |

Synonymes |

TIN(IV)CHLORIDEIODIDE |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Precipitation of Tin(II) Iodide

When tin(II) chloride reacts with potassium iodide (KI), a colored precipitate of tin(II) iodide forms:

-

Color Variation : The precipitate initially appears yellow but transitions to orange under high concentrations of SnCl₂. This color shift is attributed to differences in particle size, crystallinity, or hydration states .

-

Hydrolysis Effects : Tin(II) chloride solutions are prone to hydrolysis, producing turbid mixtures due to the formation of Sn(OH)Cl. This hydrolysis influences the reaction kinetics and precipitate morphology .

Redox Behavior and Stability

Tin(II) iodide is sensitive to oxidation, particularly in the presence of air and moisture:

-

Iodine-Mediated Degradation : Iodine species (e.g., I₂, HI) generated during oxidation accelerate the conversion of Sn(II) to Sn(IV) . This creates a cyclic degradation process in tin-based perovskites, limiting their stability .

-

Role of Hole Transporters : In photovoltaic applications, materials like PEDOT:PSS (a hole transporter) mitigate degradation by reducing iodine’s oxidizing effects .

Acid Dissolution and Complexation

Adding dilute hydrochloric acid dissolves tin(II) iodide:

-

Chloro-Complex Formation : In concentrated HCl, tin(II) forms the tetrachlorostannate(II) ion:

This complex stabilizes tin in the +2 oxidation state, preventing hydrolysis .

Key Reaction Conditions and Observations

Research Implications

-

Material Stability : The oxidation of Sn(II) to Sn(IV) remains a critical challenge in perovskite solar cells, necessitating protective materials like stable hole transporters .

-

Analytical Chemistry : The vivid color changes in SnI₂ precipitation reactions serve as qualitative tests for tin or iodide ions in solution .

Comparaison Avec Des Composés Similaires

Comparison with Similar Tin Halides

Structural Variations

- Tin Chloride (SnCl₂/SnCl₄) : Tin(II) chloride (SnCl₂) adopts a layered structure, while tin(IV) chloride (SnCl₄) is tetrahedral. Both are precursors for tin-based perovskites .

- Tin Iodide (SnI₂/SnI₄) : Tin(IV) iodide (SnI₄) forms a tetrahedral structure, whereas tin(II) iodide (SnI₂) exhibits a distorted layered arrangement .

- Tin Chloride Iodide: In 0D hybrid structures, chloride forms disphenoidal polyhedra, while iodide adopts octahedral units. Mixed halides may exhibit intermediate geometries, influencing lattice stability and carrier dynamics .

Table 1: Structural and Coordination Features

| Compound | Coordination Geometry | Polyhedron Type | Structural Dimensionality |

|---|---|---|---|

| SnCl₂ | Layered | Distorted Octahedral | 2D |

| SnCl₄ | Tetrahedral | Tetrahedral | 3D |

| SnI₄ | Tetrahedral | Tetrahedral | 3D |

| 0D SnClₓIᵧ | Mixed | Disphenoidal/Octahedral | 0D (isolated polyhedra) |

Optical and Photophysical Properties

- Absorption and Emission :

- Chloride-dominated compounds (e.g., 0D SnCl₄) exhibit higher absorption photon energy (~3.5 eV) but lower emission energy (~2.0 eV) compared to iodide analogues (absorption ~2.8 eV, emission ~1.8 eV) .

- Mixed halides (SnClₓIᵧ) may display intermediate bandgaps, enabling spectral tuning for solar cells and LEDs .

- Luminescence Decay: Chloride compounds show monoexponential decay (lifetime ~1 ns), while iodide and bromide exhibit biexponential decay (~1 ns and ~10 ns components), linked to exciton trapping in octahedral units .

Table 2: Optical Properties of Tin Halides

| Compound | Bandgap (eV) | Emission Peak (eV) | Decay Kinetics | Stokes Shift (eV) |

|---|---|---|---|---|

| SnCl₄ (0D) | 3.5 | 2.0 | Monoexponential | 1.5 |

| SnI₄ (0D) | 2.8 | 1.8 | Biexponential | 1.0 |

| SnClₓIᵧ (0D) | 3.0–2.5* | 1.9–1.7* | Intermediate* | 1.1–0.8* |

Electrical Conductivity and Stability

- Pure Halides : Tin(IV) iodide (SnI₄) and bromide (SnBr₄) exhibit higher conductivity than chlorides due to reduced ionic character and stronger metallic bonding .

- Mixed Halides : Tin chloride iodide shows enhanced stability against moisture and oxygen compared to pure iodide perovskites, as chloride incorporation strengthens lattice cohesion .

- Redox Behavior : Tin(II) chloride (SnCl₂) acts as a strong reducing agent (e.g., reduces I₂ to I⁻), whereas Sn(IV) halides are more stable .

Q & A

Q. What is a reliable laboratory-scale method for synthesizing tin(II) iodide (SnI₂) using tin(II) chloride and potassium iodide?

- Methodological Answer : Dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) in deionized water acidified with hydrochloric acid to inhibit hydrolysis. Gradually add a stoichiometric amount of potassium iodide (KI) solution under stirring. A yellow precipitate of SnI₂ forms immediately. Filter the precipitate, wash with ethanol to remove excess ions, and dry under vacuum.

- Key Considerations :

- Acidic conditions prevent tin(II) ion hydrolysis, which causes turbidity in neutral solutions .

- Use EMSURE®-grade reagents (e.g., SnCl₂·2H₂O, KI) to ensure purity and reproducibility .

- Confirm stoichiometry via ion-exchange chromatography or gravimetric analysis .

Q. How can researchers characterize the purity and crystallinity of tin chloride iodide compounds?

- Methodological Answer :

- X-ray Diffraction (XRD) : Compare experimental diffraction patterns with reference data (e.g., NIST Chemistry WebBook ) to confirm crystallographic structure.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate content by monitoring mass loss during heating.

- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Sn:Cl:I ratios.

- UV-Vis Spectroscopy : Measure bandgap absorption for semiconductor properties .

Q. What factors influence the stability of tin(II) iodide in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH < 2) to suppress hydrolysis of Sn²⁺ ions, which form colloidal Sn(OH)₂ and cause turbidity .

- Oxygen Exclusion : Use inert atmospheres (e.g., N₂ glovebox) to prevent oxidation of Sn²⁺ to Sn⁴⁺.

- Light Exposure : Store solutions in amber vials to avoid photodegradation, as iodide ions are light-sensitive .

Advanced Research Questions

Q. How can contradictory data on tin chloride iodide reaction stoichiometry be resolved?

- Methodological Answer : Discrepancies often arise from variations in reactant concentration, pH, or oxidation states. For example:

- At high SnCl₂ concentrations, SnI₂ may disproportionate into SnI₄ and metallic tin, leading to orange precipitates .

- Use cyclic voltammetry to monitor redox behavior and identify side reactions.

- Cross-validate results with multiple techniques (e.g., XRD for solid-phase analysis, ICP-MS for solution-phase stoichiometry) .

Q. What advanced techniques are suitable for probing ion transport properties in tin chloride iodide-based materials?

- Methodological Answer :

- Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity in thin films or composite materials.

- Rapid Chloride/Iodide Migration (RCM/RIM) Tests : Adapt methods used in concrete research to quantify diffusivity coefficients in solid matrices .

- Density Functional Theory (DFT) : Simulate ion migration pathways and activation energies to complement experimental data .

Q. How can researchers design experiments to study the co-crystallization of tin chloride and iodide under varying conditions?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents to influence crystal growth kinetics.

- Temperature Gradients : Use a gradient furnace to explore phase diagrams and identify stable polymorphs.

- In Situ Raman Spectroscopy : Monitor nucleation and growth dynamics in real time .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing inconsistencies in tin chloride iodide synthesis yields?

- Methodological Answer :

- Multivariate Regression : Correlate yield with variables like pH, temperature, and stirring rate.

- Principal Component Analysis (PCA) : Identify dominant factors causing variability .

- Error Propagation Analysis : Quantify uncertainty in gravimetric or volumetric measurements .

Q. How should researchers present conflicting data on tin chloride iodide’s bandgap values in publications?

- Methodological Answer :

- Comparative Tables : Tabulate reported bandgaps alongside synthesis conditions and characterization methods (e.g., UV-Vis vs. photoelectron spectroscopy) .

- Critical Discussion : Highlight methodological differences (e.g., film thickness, substrate effects) and propose standardized testing protocols .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in tin chloride iodide research?

- Methodological Answer :

Q. How can researchers address the "reproducibility crisis" when studying reactive tin compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.